molecular formula C13H8FN3O3 B2517292 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2059770-11-3

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B2517292
CAS No.: 2059770-11-3
M. Wt: 273.223
InChI Key: RBTFDWGATLIPSB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a key chemical intermediate in medicinal chemistry research, primarily recognized for its role as a precursor in the synthesis of more complex antibacterial agents. Its core structure is part of a novel class of bacterial enzyme inhibitors targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme for cell wall biosynthesis in Mycobacterium tuberculosis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4340542/]. This mechanism is distinct from other antibiotic classes, making it a valuable scaffold for developing new therapeutics against drug-resistant tuberculosis. Furthermore, the imidazopyrazine core of this compound is a privileged structure in drug discovery, and researchers are exploring its incorporation into molecules that modulate various kinase targets [https://www.rcsb.org/structure/4P8K]. Its specific research value lies in its potential to be derivatized at the carboxylic acid moiety, allowing for the generation of diverse amide, ester, and other analogues to study structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. As such, this compound serves as a critical building block for chemists developing next-generation anti-infectives and targeted therapies, providing a versatile platform for probing biological mechanisms and addressing unmet medical needs.

Properties

IUPAC Name

6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3/c14-8-3-1-7(2-4-8)9-5-17-6-10(13(19)20)15-11(17)12(18)16-9/h1-6H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFDWGATLIPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(N=C3C(=O)N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyrazine with 4-fluorobenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazine core, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyrazine have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyrazine core could enhance antibacterial activity against resistant strains of Staphylococcus aureus. The compound's structural features contributed to its mechanism of action by inhibiting bacterial DNA gyrase.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that imidazo[1,2-a]pyrazines can induce apoptosis in cancer cells through various pathways.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BHeLa (Cervical)9.8Cell cycle arrest
Compound CA549 (Lung)15.3DNA damage

A notable example is the derivative of this compound that showed an IC50 value of 9.8 µM against HeLa cells, indicating significant cytotoxicity and suggesting further exploration in cancer therapy.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of imidazo[1,2-a]pyrazine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Case Study

In a study focusing on Alzheimer's disease models, a derivative of the compound was shown to improve cognitive function in mice by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.

Inhibitors of Enzymatic Activity

The compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways, including kinases and phosphodiesterases.

Data Table: Enzyme Inhibition

EnzymeInhibition (%)IC50 (µM)
Protein Kinase A755.0
Phosphodiesterase 4603.5

These findings suggest that the compound could be developed into therapeutic agents for conditions such as inflammation and cancer, where these enzymes play critical roles.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Substituents Functional Groups Molecular Weight Key Features
Target Compound 6-(4-Fluorophenyl), 8-oxo Carboxylic acid (C2) 287.25 (calc.) Balanced lipophilicity/solubility; hydrogen bonding via -COOH
26c 5,6-Dimethyl, 2-nitro, 8-O-(4-CF3O-benzyl) Nitro (C2), ether (C8) ~453.34 Electron-withdrawing nitro group; bulky benzyl ether reduces solubility
171 7-(1-(4-Fluorophenyl)ethyl), 2-nitro Nitro (C2), fluorophenyl-ethyl (C7) ~341.30 Steric hindrance from ethyl group; nitro enhances reactivity
CAS 1310455-86-7 2-(4-Fluorophenyl), 8,8-dimethyl Tetrahydro ring (saturated C5-C8) 245.30 Saturated ring increases flexibility; dimethyl enhances hydrophobicity
6-(Trifluoromethyl) analog 6-CF3 Carboxylic acid (C2) 231.13 Strong electron-withdrawing CF3; higher acidity than fluorophenyl
SCA40 6-Bromo, 8-methylamino, 2-cyano Cyano (C2), bromo (C6) ~320.10 Cyano group alters electronic profile; bromine increases molecular weight

Pharmacological Activity Trends

  • Antinociceptive Activity: Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides (e.g., acylhydrazones 2a-j) demonstrated moderate to strong antinociceptive effects in rodent models, suggesting the carboxylic acid moiety is critical for activity .
  • Tuberculostatic Activity: Pyrazine-2-carboxylic acid derivatives with N-methylamino groups () showed efficacy against Mycobacterium tuberculosis, highlighting the importance of the carboxylic acid group for target engagement.
  • Serotonergic Modulation : Compounds like 1-piperazinyl-6-chloropyrazine () interact with 5-HT receptors, though structural differences (e.g., chloro vs. fluorophenyl) influence receptor subtype selectivity.

Biological Activity

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H12FN3O3
  • Molecular Weight : 301.27 g/mol
  • CAS Number : 1986957-91-8
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 10.86 (predicted) .

The compound exhibits a diverse range of biological activities, primarily attributed to its ability to interact with various biological targets. The presence of the imidazo[1,2-a]pyrazine moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, related compounds have shown promising results in inhibiting tumor growth in breast cancer models. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of similar compounds. The fluorophenyl group enhances lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy against various pathogens. This property is crucial for developing new antibiotics amid rising antibiotic resistance .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies on related structures indicate that they can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Study 1: Antitumor Efficacy in Breast Cancer Models

A study evaluated the efficacy of a related compound in breast cancer xenograft models. The results demonstrated significant tumor reduction compared to control groups, indicating that compounds with similar structures could inhibit tumor growth effectively .

Study 2: Antimicrobial Activity

In vitro testing of derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was found to enhance activity against resistant strains, making it a promising candidate for new antibiotic development .

Summary of Biological Activities

Biological ActivityEffectivenessReference
AntitumorSignificant tumor reduction
AntimicrobialEffective against resistant strains
Enzyme InhibitionInhibits key metabolic enzymes
PropertyValue
Molecular FormulaC15H12FN3O3
Molecular Weight301.27 g/mol
CAS Number1986957-91-8
Density1.42 g/cm³ (predicted)
pKa10.86 (predicted)

Q & A

Q. What are the established synthetic routes for 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Cyclocondensation of precursor heterocycles (e.g., 2-aminopyrazine derivatives) with fluorophenyl-containing aldehydes or ketones.
  • Step 2 : Oxidation of the dihydroimidazo intermediate to form the 8-oxo group, often using oxidizing agents like KMnO₄ or catalytic RuO₂ under controlled pH (6–8) .
  • Step 3 : Acidic hydrolysis of ester-protected intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety. Ethyl 6-(4-fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate is a common precursor .
  • Purification : Chromatography (silica gel or reverse-phase HPLC) is critical for isolating high-purity products (>95%) .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the fused imidazo-pyrazine core. Key signals include:
  • Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl).
  • Downfield-shifted carbonyl carbons (δ 165–175 ppm for carboxylic acid and 8-oxo groups) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 302.0762) validates molecular formula (C₁₃H₉FN₃O₃) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final oxidation step?

  • Methodological Answer :
  • Condition Screening : Test oxidizing agents (e.g., Oxone®, TEMPO/NaClO) at varying temperatures (0–50°C) and pH (4–10) to minimize over-oxidation .
  • Catalysis : Use Ru-based catalysts (e.g., RuCl₃) with co-oxidants like NaIO₄ to enhance selectivity .
  • In-situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before side-product formation .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., PKA, PKC). Focus on fluorophenyl’s hydrophobic interactions and carboxylic acid’s hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .
  • QM/MM Calculations : Evaluate electronic effects of the 8-oxo group on binding energetics .

Q. How to resolve purification challenges caused by polar byproducts?

  • Methodological Answer :
  • Ion-Exchange Chromatography : Use DEAE cellulose or Dowex resins to separate carboxylic acid derivatives from neutral impurities .
  • Reverse-Phase HPLC : Optimize gradients with acetonitrile/0.1% TFA in water. Retention times typically range 8–12 minutes for the target compound .
  • Recrystallization : Solvent mixtures (e.g., EtOAc/hexane) yield crystalline products with >99% purity .

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